Cas no 2229586-66-5 (1,1,1-trifluoro-4,4-dimethoxybutan-2-ol)
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol
- 2229586-66-5
- EN300-1736690
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- Inchi: 1S/C6H11F3O3/c1-11-5(12-2)3-4(10)6(7,8)9/h4-5,10H,3H2,1-2H3
- InChI Key: NDMJZRNCXGWZSH-UHFFFAOYSA-N
- SMILES: FC(C(CC(OC)OC)O)(F)F
Computed Properties
- Exact Mass: 188.06602869g/mol
- Monoisotopic Mass: 188.06602869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.7Ų
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736690-0.05g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-0.1g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 0.1g |
$755.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-0.25g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 0.25g |
$789.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-0.5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-1.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 1g |
$857.0 | 2023-06-04 | ||
| Enamine | EN300-1736690-2.5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-5.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 5g |
$2485.0 | 2023-06-04 | ||
| Enamine | EN300-1736690-10.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 10g |
$3683.0 | 2023-06-04 | ||
| Enamine | EN300-1736690-1g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 1g |
$857.0 | 2023-09-20 | ||
| Enamine | EN300-1736690-5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol |
2229586-66-5 | 5g |
$2485.0 | 2023-09-20 |
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol
Introduction to 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol (CAS No: 2229586-66-5)
1,1,1-trifluoro-4,4-dimethoxybutan-2-ol, with the chemical formula C₇H₁₃FO₄ and CAS number 2229586-66-5, is a fluorinated alcohol that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by the presence of a trifluoromethyl group and methoxy substituents, which endow it with distinct physicochemical characteristics and potential applications in drug development and specialty chemicals.
The trifluoromethyl group (–CF₃) is a key feature of this compound, contributing to its lipophilicity, metabolic stability, and electronic properties. These attributes make it a valuable building block in the synthesis of biologically active molecules. The methoxy groups (–OCH₃) further enhance the compound's solubility in organic solvents and influence its reactivity in various chemical transformations. The combination of these functional groups positions 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol as a versatile intermediate in the preparation of more complex pharmacophores.
In recent years, fluorinated compounds have become increasingly important in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The introduction of fluorine atoms into molecular structures often leads to improved binding affinity to biological targets and enhanced resistance to enzymatic degradation. This has made fluorinated alcohols like 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol attractive candidates for the development of novel therapeutic agents.
One of the most compelling applications of this compound is in the synthesis of fluorinated analogs of existing drugs. By incorporating fluorine atoms into key positions within a drug molecule, chemists can fine-tune its pharmacological profile. For instance, studies have shown that fluorination can improve the binding affinity of small-molecule inhibitors to their target enzymes or receptors. This principle has been applied in the development of antiviral, anticancer, and anti-inflammatory agents where fluorinated compounds exhibit superior efficacy compared to their non-fluorinated counterparts.
The dimethoxy substituents in 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol also play a crucial role in its chemical behavior. These groups can participate in various organic reactions such as nucleophilic substitution or elimination processes, making the compound a valuable precursor for further functionalization. Additionally, the presence of two methoxy groups enhances the compound's ability to form hydrogen bonds with other molecules, which can be exploited in drug design to improve receptor binding or solubility.
Recent advancements in synthetic methodologies have enabled more efficient access to complex fluorinated structures. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have made it possible to introduce fluorine atoms into target molecules with high precision. 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol serves as an excellent starting material for these reactions due to its stable structure and reactive sites. Researchers have leveraged this compound to develop novel scaffolds for drug discovery programs aimed at treating neurological disorders, infectious diseases, and chronic conditions.
The pharmaceutical industry has also explored the use of fluorinated alcohols as prodrugs or carriers for active pharmaceutical ingredients (APIs). Prodrug formulations can enhance drug delivery by improving solubility or stability while minimizing side effects. 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol's ability to undergo metabolic conversion into more active species makes it an ideal candidate for such applications. By designing prodrugs based on this compound, developers can achieve targeted release profiles and improve therapeutic outcomes.
Another area where 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol finds utility is in materials science. Fluorinated compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for high-performance materials. Researchers have investigated its use in coatings that provide corrosion protection or in polymers that exhibit enhanced mechanical properties. The combination of fluoroalkyl and methoxyl groups allows for fine-tuning of material characteristics such as surface energy and adhesion.
The synthesis of 1,1,1-trifluoro-4,4-dimethoxybutan-2-ol typically involves multi-step organic reactions starting from readily available precursors such as 2-bromoacetone or trifluoromethylated ketones. The introduction of methoxy groups is commonly achieved through nucleophilic substitution reactions using sodium methoxide or methyl iodide under controlled conditions. The overall synthetic route highlights the compound's accessibility while maintaining high yields and purity levels required for pharmaceutical applications.
In conclusion, 1 , 1 , 1 - trifluoro - 4 , 4 - dimethoxybutan - 2 - ol ( CAS No: 2229586 - 66 - 5) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for drug discovery programs aimed at developing novel therapeutics with improved pharmacokinetic profiles . Furthermore , its potential use in advanced materials underscores its versatility beyond traditional pharmaceutical applications . As research continues to uncover new synthetic strategies and functionalization techniques , the importance of this compound is expected to grow further , driving innovation in both academic research and industrial development .
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